Technical Guide: (+)-Lyoniresinol 9'-O-glucoside – Natural Sources, Isolation, and Discovery
Technical Guide: (+)-Lyoniresinol 9'-O-glucoside – Natural Sources, Isolation, and Discovery
[1][2]
Abstract
(+)-Lyoniresinol 9'-O-glucoside (Syn: (+)-Lyoniresinol 3α-O-β-D-glucopyranoside) is a bioactive aryltetralin lignan glycoside exhibiting significant antioxidant, antimicrobial, and potential metabolic regulatory properties.[1][2][3][4] This technical guide provides a comprehensive analysis of its botanical distribution, biosynthetic origin, and rigorous isolation methodologies.[5] Designed for drug development professionals and natural product chemists, this document synthesizes field-proven protocols with mechanistic insights to facilitate reproducible extraction and structural validation.[1][2]
Part 1: Chemical Identity & Classification[1][2]
Compound Identity:
-
Synonyms: (+)-Lyoniresinol 3α-O-β-D-glucopyranoside; Lyoniresinol 9'-O-β-D-glucopyranoside[1][2][4]
-
Chemical Class: Lignan (Subclass: Aryltetralin / Tetrahydronaphthalene)[1][2]
-
Key Structural Feature: A tetrahydronaphthalene core substituted with two dimethoxyphenyl rings, bearing a glucose moiety at the C-9' (primary alcohol) position.[1][2]
Stereochemical Note: The biological activity and biosynthetic origin are strictly tied to the stereochemistry. This guide focuses on the (+) enantiomer.[2] Researchers must distinguish this from the (-)-enantiomer found in other species (e.g., Phyllostachys spp.), as their pharmacological profiles may differ.[2]
Part 2: Botanical Distribution & Natural Sources
The distribution of (+)-Lyoniresinol 9'-O-glucoside is chemotaxonomically significant, appearing predominantly in families known for complex phenylpropanoid metabolism, such as Solanaceae and Rutaceae.[1][2]
Primary Natural Sources[2]
| Plant Species | Family | Part Used | Relevance to Discovery |
| Lycium barbarum | Solanaceae | Root Bark | Primary Commercial Source. The root bark (Cortex Lycii) is the most cited source for high-yield isolation of the (+) isomer.[1][2] |
| Aegle marmelos | Rutaceae | Bark | Significant source of the 3α-O-glucoside isomer; co-occurs with other triterpene glycosides.[1][2][6] |
| Lyonia ovalifolia | Ericaceae | Wood | Model system for the biosynthetic elucidation of the lyoniresinol aglycone.[2][7][8] |
| Albizia julibrissin | Fabaceae | Cortex | Identified as a bioactive constituent contributing to anti-inflammatory activity.[1][2][5][9] |
| Symplocos spp.[1][2][5][7][8] | Symplocaceae | Aerial parts | S. komarovii and S. collina contain related glycosides, often used in comparative chemotaxonomy.[2] |
Visualization: Botanical Taxonomy
The following diagram illustrates the taxonomic dispersion of the compound, highlighting the divergence between major source families.
Part 3: Biosynthetic Pathway[7]
Understanding the biosynthesis is critical for metabolic engineering and enhancing yield in plant cell cultures.[2] The pathway diverges from the general lignan pathway at the cyclization step.[2]
Mechanism:
-
Precursor Formation: Two units of sinapyl alcohol (or coniferyl alcohol equivalents) undergo oxidative coupling.[1][2]
-
Dimerization: Mediated by dirigent proteins and laccase/peroxidase to form Syringaresinol .[1][2]
-
Reduction: Sequential reduction by Pinoresinol-Lariciresinol Reductase (PLR) yields 5,5'-Dimethoxylariciresinol .[1][2]
-
Cyclization (Critical Step): Unlike linear lignans, the intermediate undergoes a specific cyclization (likely via a radical mechanism or cyclase enzyme) to form the aryltetralin core (Lyoniresinol) .[2]
-
Glycosylation: The final step involves a UDP-glucosyltransferase (UGT) attaching the glucose moiety to the C-9' hydroxyl group.[1][2]
Part 4: Isolation & Purification Protocol
This protocol is designed for the isolation of (+)-Lyoniresinol 9'-O-glucoside from Lycium barbarum root bark.[1][2][3] It prioritizes the preservation of the glycosidic bond and the removal of interfering tannins and sugars.
Phase 1: Extraction & Partitioning
Objective: Isolate the polar glycosidic fraction while removing lipophilic debris and free sugars.[2]
-
Preparation: Pulverize dried root bark (1.0 kg) to a fine powder (mesh 40-60).
-
Extraction: Macerate in 70% Ethanol (EtOH) (10 L) at room temperature for 72 hours.
-
Why: 70% EtOH is the "Goldilocks" solvent—polar enough to extract the glycoside but organic enough to exclude polysaccharides and proteins (unlike hot water).[2]
-
-
Concentration: Evaporate solvent in vacuo (<50°C) to yield a crude syrup.
-
Liquid-Liquid Partitioning:
-
Partition with Petroleum Ether (removes lipids/chlorophyll) -> Discard organic layer.[1][2]
-
Partition with Ethyl Acetate (EtOAc) (removes aglycones/less polar lignans) -> Keep if aglycones are desired.[1][2]
-
Why: The 9'-O-glucoside is moderately polar.[1][2] It will not migrate into EtOAc but will partition efficiently into n-BuOH, leaving free sugars and salts in the aqueous phase.[2]
Phase 2: Chromatographic Purification
Objective: Separate the target lignan from other glycosides (e.g., flavonoid glycosides).[2]
-
Diaion HP-20 / D101 Macroporous Resin:
-
Silica Gel Chromatography:
-
Sephadex LH-20:
Phase 3: Final Polish (HPLC)
Objective: Achieve >98% purity for structural validation.
-
Column: C18 Reverse Phase (Semi-preparative, 5 µm).[2]
-
Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).[1][2]
-
Gradient: 15% ACN to 40% ACN over 30 minutes.
-
Detection: UV at 280 nm (characteristic absorption of the aromatic ring).[2]
Part 5: Structural Verification (Self-Validating)[1][2]
To confirm the identity of the isolated compound, compare spectral data against these characteristic markers.
1. UV Spectroscopy:
2. ¹H-NMR (Characteristic Signals in CD₃OD):
-
Aglycone Core:
-
Glucoside Moiety:
3. ¹³C-NMR:
-
Anomeric Carbon: Signal at
~104-105 ppm.[2] -
Aglycone Carbons: Characteristic signals for the tetrahydronaphthalene skeleton (~125-150 ppm for aromatic carbons, ~30-70 ppm for aliphatic ring carbons).[1][2]
References
-
Shi, X., et al. (2019).[2] "Chemical Constituents from Albiziae Cortex and Their Ability to Ameliorate Steatosis and Promote Proliferation and Anti-Oxidation In Vitro." Molecules, 24(22), 4041.[2] Link
-
Ohashi, K., et al. (1994).[2] "Indonesian medicinal plants. X. Chemical structures of four new triterpene-glycosides... and two secoiridoid-glucosides from the bark of Bhesa paniculata."[1][2][6] Chemical & Pharmaceutical Bulletin, 42(9), 1791-1797.[2] (Reference for spectral data comparison). Link
-
Rahman, M. A., et al. (2007).[2][7] "Stereochemistry and biosynthesis of (+)-lyoniresinol... in Lyonia ovalifolia var. elliptica." Journal of Wood Science, 53, 161–167.[2][7] Link
-
Gong, G., et al. (2022).[2][11] "Lycium Genus Polysaccharide: An Overview of its Extraction, Structures, Pharmacological Activities and Biological Applications." Molecules, 27(15), 4906.[2] (Context for Lycium extraction). Link[2]
-
PubChem. (n.d.).[1][2] "(+)-Lyoniresinol 9-glucoside."[1][2][3][4][6][12] National Center for Biotechnology Information.[2] Link[1][2]
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